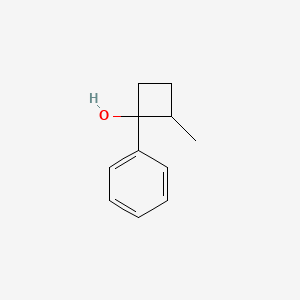
2-Methyl-1-phenylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It is characterized by a cyclobutane ring substituted with a methyl group and a phenyl group, along with a hydroxyl group attached to the first carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of phenylmagnesium bromide with 2-methylcyclobutanone, followed by acidic workup, can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylcyclobutanone.
Reduction: Formation of 2-methyl-1-phenylcyclobutane.
Substitution: Formation of 2-methyl-1-phenylcyclobutyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-phenylbutan-1-ol
- 2-Methyl-1-phenylpropan-1-ol
- 2-Methyl-1-phenylpentan-1-ol
Uniqueness
2-Methyl-1-phenylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. The ring strain in the cyclobutane ring can influence its reactivity and stability, making it an interesting compound for various applications .
Propiedades
Número CAS |
82245-43-0 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-7-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
WVGJKTSPXAIHLY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC1(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


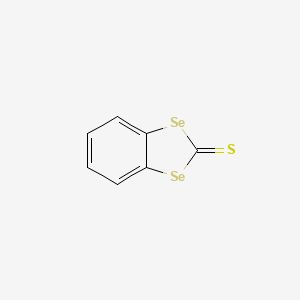
![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
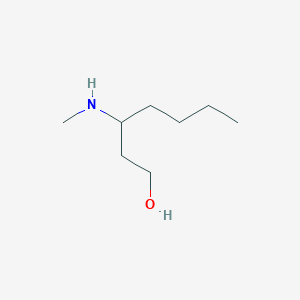
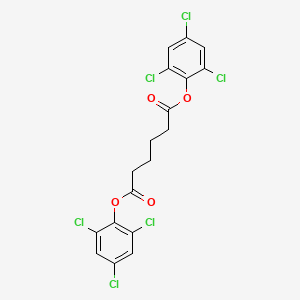
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

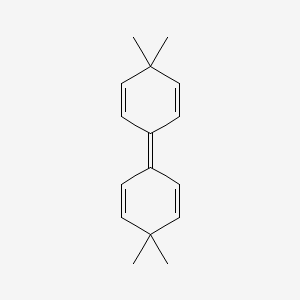
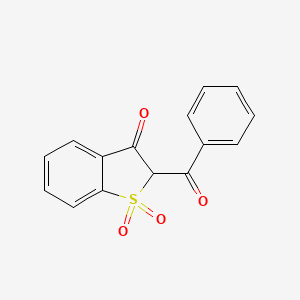
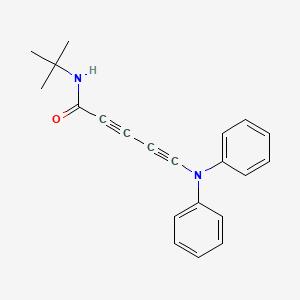
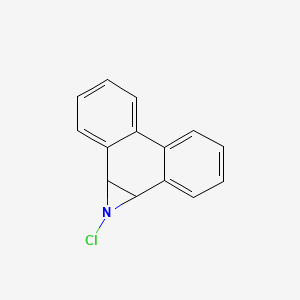
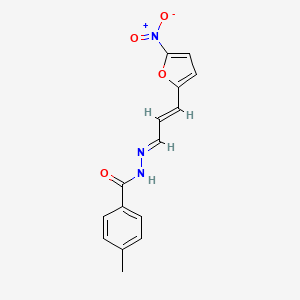

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
